molecular formula C26H28N2O5 B7748945 (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate

Cat. No.: B7748945
M. Wt: 448.5 g/mol
InChI Key: QKNCUOHUYKISQY-XMHGGMMESA-N
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Description

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allylamino group, a cyano group, and a methoxyphenyl group, among others. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions carried out in reactors designed to handle the specific requirements of each step. The use of automated systems to control temperature, pressure, and the addition of reagents ensures the consistency and purity of the final product. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and chemicals, contributing to advancements in fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism by which (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(amino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate: This compound is similar in structure but lacks the allyl group, which may affect its reactivity and biological activity.

    (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(methyl)phenoxy)acetate: This compound has a methyl group instead of a tert-butyl group, which could influence its chemical properties and interactions.

Uniqueness

The uniqueness of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-(tert-butyl)phenoxy)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allylamino group, cyano group, and tert-butyl group, among others, allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(4-tert-butylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-6-13-28-25(30)19(16-27)14-18-7-12-22(23(15-18)31-5)33-24(29)17-32-21-10-8-20(9-11-21)26(2,3)4/h6-12,14-15H,1,13,17H2,2-5H3,(H,28,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNCUOHUYKISQY-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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